3-Cyclopentyl-1,2-oxazole-5-carbonitrile
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Overview
Description
3-Cyclopentyl-1,2-oxazole-5-carbonitrile is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1,2-oxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then subjected to cyclization with cyanogen bromide to yield the desired oxazole compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1,2-oxazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce amines .
Scientific Research Applications
3-Cyclopentyl-1,2-oxazole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1,2-oxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyl-1,2-oxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1,3-Oxazole derivatives: Compounds with similar oxazole rings but different substituents
Uniqueness
3-Cyclopentyl-1,2-oxazole-5-carbonitrile is unique due to its specific combination of a cyclopentyl group and a nitrile group attached to the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-cyclopentyl-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c10-6-8-5-9(11-12-8)7-3-1-2-4-7/h5,7H,1-4H2 |
InChI Key |
IYZACZXESXQCPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NOC(=C2)C#N |
Origin of Product |
United States |
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